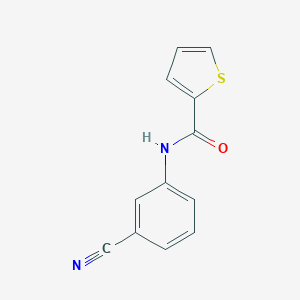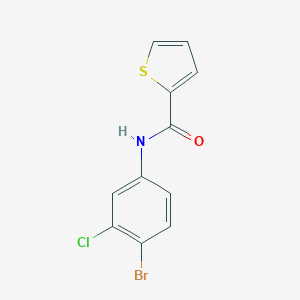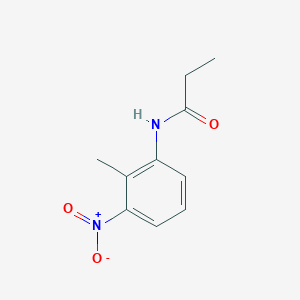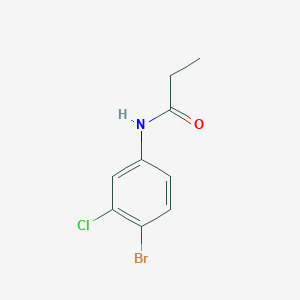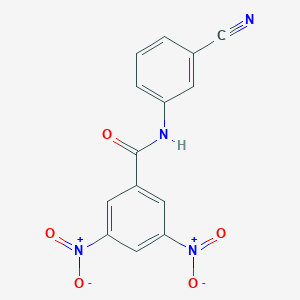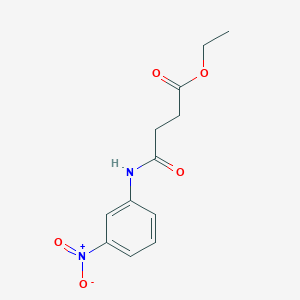
Ethyl 4-(3-nitroanilino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-nitroanilino)-4-oxobutanoate is an organic compound with the molecular formula C12H14N2O5. It is a derivative of butanoic acid and contains a nitrophenyl group, which is known for its various chemical properties and applications. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-nitroanilino)-4-oxobutanoate typically involves the reaction of ethyl acetoacetate with 3-nitroaniline under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-nitroanilino)-4-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and amines (NH2R).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(3-nitroanilino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-nitroanilino)-4-oxobutanoate involves its interaction with various molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate
- Ethyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate
- Ethyl 4-[(3-aminophenyl)amino]-4-oxobutanoate
Uniqueness
Ethyl 4-(3-nitroanilino)-4-oxobutanoate is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and biological activity. The 3-nitrophenyl group provides distinct electronic and steric properties compared to other positional isomers, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C12H14N2O5 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
ethyl 4-(3-nitroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C12H14N2O5/c1-2-19-12(16)7-6-11(15)13-9-4-3-5-10(8-9)14(17)18/h3-5,8H,2,6-7H2,1H3,(H,13,15) |
InChI Key |
BWWBILZBGSXIDU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-({2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B325087.png)
![N-[4-({2-[1-(2-furyl)ethylidene]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B325089.png)
![N-[4-({2-[(5-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B325090.png)
![Ethyl [(2-bromophenyl)carbamoyl]formate](/img/structure/B325091.png)
![N-(4-{4-[(cyclohexylcarbonyl)amino]benzyl}phenyl)cyclohexanecarboxamide](/img/structure/B325093.png)
![3,4,5-TRIMETHOXY-N-{2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPYL}BENZAMIDE](/img/structure/B325094.png)
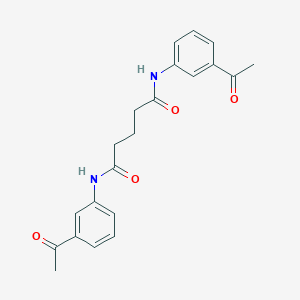
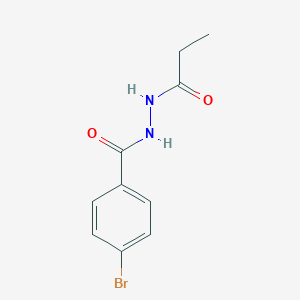
![N-{3-[(3-chlorophenyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B325102.png)
